molecular formula C25H32N2O3 B11990303 2-(4-(Benzyloxy)phenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide CAS No. 303087-04-9

2-(4-(Benzyloxy)phenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide

Cat. No.: B11990303
CAS No.: 303087-04-9
M. Wt: 408.5 g/mol
InChI Key: RHAOAZCPHHWDSJ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is an organic compound with a complex structure It features a benzyloxy group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps:

    Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Formation of the Phenoxyacetohydrazide Intermediate: The benzyloxyphenol is then reacted with chloroacetyl chloride to form benzyloxyphenoxyacetyl chloride, which is subsequently reacted with hydrazine hydrate to form benzyloxyphenoxyacetohydrazide.

    Formation of the Final Compound: The benzyloxyphenoxyacetohydrazide is then reacted with 4-tert-butylcyclohexanone in the presence of an acid catalyst to form the final compound, 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The hydrazide moiety can be reduced to form an amine derivative.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a therapeutic agent, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Benzyloxy)phenoxy)acetohydrazide: Lacks the 4-tert-butylcyclohexylidene group.

    2-(4-(Benzyloxy)phenoxy)-N’-(cyclohexylidene)acetohydrazide: Lacks the tert-butyl group on the cyclohexylidene ring.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is unique due to the presence of both the benzyloxyphenoxy and 4-tert-butylcyclohexylidene groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

303087-04-9

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C25H32N2O3/c1-25(2,3)20-9-11-21(12-10-20)26-27-24(28)18-30-23-15-13-22(14-16-23)29-17-19-7-5-4-6-8-19/h4-8,13-16,20H,9-12,17-18H2,1-3H3,(H,27,28)

InChI Key

RHAOAZCPHHWDSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)CC1

Origin of Product

United States

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